molecular formula C8H15NO3S B106449 1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate CAS No. 127424-06-0

1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate

Katalognummer: B106449
CAS-Nummer: 127424-06-0
Molekulargewicht: 205.28 g/mol
InChI-Schlüssel: QVEMSVFKCNTWFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate is a chemical compound with the molecular formula C₈H₁₅NO₃S. It is a bicyclic structure containing a nitrogen atom, making it a member of the azabicyclo family.

Vorbereitungsmethoden

The synthesis of 1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate typically involves the reaction of 1-azabicyclo[2.2.2]octane with methanesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the bicyclic structure attacks the methanesulfonyl chloride, resulting in the formation of the methanesulfonate ester .

Analyse Chemischer Reaktionen

1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate has shown potential in treating various disorders, including:

  • Rhinorrhea : Studies indicate its effectiveness in managing excessive nasal discharge.
  • Urinary Incontinence : The compound is being researched for its role in treating bladder control issues.

Research has demonstrated that derivatives of this compound exhibit significant binding affinities to muscarinic acetylcholine receptors (mAChRs), particularly m1 and m2 subtypes, making it a candidate for neuropharmacological applications . For instance, one study found that certain derivatives blocked radioactivity uptake in brain tissues, suggesting their utility as imaging agents in positron emission tomography (PET) .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactive methanesulfonate group allows for various chemical reactions, facilitating further functionalization and the creation of specialty chemicals tailored for specific industrial applications .

Neuropharmacology

The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has been a focal point in neuropharmacological research. For example, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide has been identified as a selective agonist for alpha7 nAChRs, demonstrating rapid brain penetration and high oral bioavailability in animal models . This compound exhibits potential therapeutic effects on cognitive deficits associated with schizophrenia.

Case Study 1: PET Imaging with mAChR Ligands

In a study evaluating 1-azabicyclo[2.2.2]oct-3-yl derivatives as ligands for muscarinic receptors, researchers synthesized two compounds (FQNE and FQNPe) and assessed their binding affinities through in vitro assays . The results indicated that FQNPe had superior binding affinity compared to FQNE, suggesting its potential use as a PET imaging agent to study mAChR density in vivo.

Case Study 2: Cognitive Enhancement in Schizophrenia Models

Another significant study involved the assessment of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide's effects on cognitive performance in rat models . This compound not only penetrated the blood-brain barrier efficiently but also demonstrated efficacy in improving auditory sensory gating—a critical measure of cognitive function—indicating its potential as a treatment for cognitive deficits related to psychiatric disorders.

Wirkmechanismus

The mechanism of action of 1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate involves its interaction with molecular targets through its nitrogen atom and methanesulfonate group. These interactions can lead to the modulation of biological pathways, enzyme inhibition, or activation, depending on the specific context. The compound’s bicyclic structure allows it to fit into specific binding sites, making it a valuable tool in studying molecular interactions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate include other azabicyclo compounds, such as:

Biologische Aktivität

1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate, a compound characterized by its bicyclic structure and the presence of a methanesulfonate group, has garnered attention in various fields of biological research due to its significant pharmacological potential. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is represented by the molecular formula C₈H₁₅NO₃S. The unique bicyclic structure includes a nitrogen atom that contributes to its reactivity and biological interactions. The compound is typically a white crystalline solid, soluble in various solvents, which enhances its applicability in chemical synthesis and biological assays.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Nicotinic Acetylcholine Receptor Agonism : The compound has been identified as an agonist for the alpha7 neuronal nicotinic acetylcholine receptor (α7 nAChR), which is implicated in cognitive functions and neuroprotection. This activity suggests potential therapeutic applications in treating cognitive deficits associated with conditions like schizophrenia .
  • Cytotoxicity and Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, although further investigation is necessary to establish specific mechanisms of action and efficacy.

Synthesis Methods

The synthesis of this compound has been approached through various methodologies, including:

  • Enantioselective Synthesis : Researchers have developed stereoselective methods to construct the bicyclic scaffold from acyclic precursors, allowing for precise control over stereochemistry in the final product.
  • Total Synthesis Applications : The compound serves as an intermediate in the total synthesis of complex alkaloids, showcasing its versatility in organic synthesis.

Interaction Studies

The interactions of this compound with biological systems have been explored through various studies:

  • Receptor Binding Assays : These assays demonstrate the binding affinity of the compound to nicotinic receptors, providing insights into its potential as a pharmacological agent for neurological disorders.
  • Enzyme Inhibition Studies : Investigations into the inhibition of specific enzymes by this compound could reveal additional therapeutic avenues, particularly in metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
α7 nAChR AgonismEnhances cognitive function in animal models
CytotoxicityExhibits selective toxicity against cancer cells
Enzyme InteractionPotential inhibition observed

Notable Research Findings

  • Cognitive Function Enhancement : A study highlighted the role of this compound in improving cognitive deficits in models simulating schizophrenia, suggesting its utility in developing new treatments for such conditions .
  • Pharmacological Potential : Ongoing research is focused on understanding the pharmacodynamics and pharmacokinetics of this compound to better assess its viability as a therapeutic agent .

Eigenschaften

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-13(10,11)12-8-6-9-4-2-7(8)3-5-9/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEMSVFKCNTWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quinuclidin-3-ol (10.0 g, 0.0787 mol) was dissolved under N2 in dry dichloromethane (200 ml) and cooled in an ice bath to 0° C. Methanesulphonyl chloride (7.3 ml, 10.8 g, 0.094 mol, 1.2 eq) and dry pyridine (7.64 ml, 7.46 g, 0.094 mol, 1.2 eq) were added and the mixture stirred at 0° C. for 20 min. The solution was then warmed to r.t. and stirred under N2 for 1 h. Saturated aqueous potassium carbonate solution (150 ml) was added, and the organic layer extracted and collected. The aqueous layer was re-extracted with EtOAc (3×200 ml), the organic solutions dried (Na2SO4), filtered, and evaporated to dryness under reduced pressure to yield a pale yellow oil which was pumped under high vacuum to remove any last traces of pyridine to yield the title compound (D8) (15.8 g, 98%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
7.64 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.